(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
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Overview
Description
The compound is likely a derivative of benzo[d]thiazol-2(3H)-one, which is a type of heterocyclic compound. The presence of the allyl group (3-carbon chain attached to a double bond), sulfamoyl group (SO2NH2), and methylsulfonyl group (SO2CH3) suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as 1H NMR, 13C NMR, and mass spectral analyses .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the allyl group and the sulfamoyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the sulfamoyl and methylsulfonyl groups could influence its solubility and reactivity .Scientific Research Applications
Anticancer Activity
One study focuses on the synthesis of pro-apoptotic indapamide derivatives as anticancer agents. Compound SGK 266, derived from indapamide, showed significant proapoptotic activity against melanoma cell lines and inhibited four human carbonic anhydrase isoforms, suggesting potential for anticancer applications (Ö. Yılmaz et al., 2015).
Antimalarial and COVID-19 Drug Potential
Another study explored the antimalarial sulfonamides' potential against COVID-19, utilizing computational calculations and molecular docking. The research found that sulfonamide derivatives exhibited antimalarial activity and had promising ADMET properties, with one compound showing excellent activity with an IC50 value of 1.2µM, highlighting their potential utility in antimalarial and COVID-19 drug development (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Antimicrobial Activity
Research into the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety demonstrated antimicrobial agents' potential via a versatile synthesis method. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results against various pathogens (E. Darwish et al., 2014).
Future Directions
Properties
IUPAC Name |
4-methylsulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S3/c1-3-10-21-15-9-8-14(29(19,25)26)11-16(15)27-18(21)20-17(22)12-4-6-13(7-5-12)28(2,23)24/h3-9,11H,1,10H2,2H3,(H2,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCILSTVPCTHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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